2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
Overview
Description
[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a chemical compound with a complex structure that includes a pteridine ring system. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the pteridine ring system suggests that it may have biological activity, as pteridines are known to be involved in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate typically involves multiple steps, starting from readily available precursors
Formation of the Pteridine Ring System: This can be achieved through a series of condensation reactions involving appropriate starting materials such as 2,4,5-triaminopyrimidine and formic acid.
Introduction of the Acetamido Group: This step involves the acylation of the amino group on the pteridine ring using acetic anhydride or acetyl chloride.
Acetylation of Hydroxyl Groups: The hydroxyl groups on the propanol moiety are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The acetamido and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be used in studies related to enzyme inhibition or receptor binding.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate likely involves interactions with specific molecular targets, such as enzymes or receptors. The pteridine ring system may mimic natural substrates or inhibitors, allowing the compound to modulate biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate can be compared with other pteridine derivatives, such as:
Folic Acid: A well-known pteridine derivative involved in various metabolic processes.
Methotrexate: A pteridine-based drug used in cancer therapy.
Tetrahydrobiopterin: A cofactor for various enzymes involved in neurotransmitter synthesis.
The uniqueness of [(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate lies in its specific structure and the presence of the acetamido and acetyl groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
[(1R,2S)-1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24)/t6-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFCDAMAYHYAKC-QTTZVWFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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